1H-Purin-6-amine, N,N-dimethyl- is a purine derivative characterized by the presence of two methyl groups attached to the nitrogen atom at position six of the purine ring. This compound is notable in biochemical research due to its structural similarity to adenine, a crucial nucleobase in DNA and RNA. The molecular formula for this compound is , and its molecular weight is approximately 163.18 g/mol. The compound is also known by several other names, including N,N-Dimethyladenine and 6-Dimethyladenine.
1H-Purin-6-amine, N,N-dimethyl- can be sourced from various chemical suppliers and is classified under purine derivatives. Its CAS Registry Number is 938-55-6, which aids in its identification in chemical databases. This compound falls within the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure.
The synthesis of 1H-Purin-6-amine, N,N-dimethyl- typically involves the alkylation of adenine or its derivatives. One common method includes the reaction of adenine with dimethyl sulfate or iodomethane in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction at the nitrogen atom.
This method allows for high yields of 1H-Purin-6-amine, N,N-dimethyl-, with careful control over reaction conditions such as temperature and time being crucial for optimizing yield and purity .
The molecular structure of 1H-Purin-6-amine, N,N-dimethyl- consists of a purine ring system with two methyl groups attached to the nitrogen at position six.
The structure can be visualized using chemical drawing software or databases that provide 2D and 3D representations .
1H-Purin-6-amine, N,N-dimethyl- can participate in various chemical reactions typical of purines, including:
These reactions are significant in synthetic organic chemistry as they allow for the development of new compounds with potential biological activities .
The mechanism of action for 1H-Purin-6-amine, N,N-dimethyl-, particularly in biological systems, involves its role as a substrate for various enzymes involved in nucleotide metabolism. It may act as an inhibitor or modulator of certain kinases due to its structural similarity to adenine.
Research into these mechanisms continues to reveal insights into how modified purines can affect cellular functions .
1H-Purin-6-amine, N,N-dimethyl- exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications where solubility and stability are critical factors .
1H-Purin-6-amine, N,N-dimethyl- has several applications in scientific research:
The ongoing research into this compound's properties continues to expand its potential applications across various fields .
Purines represent a privileged scaffold in medicinal chemistry due to their structural mimicry of endogenous nucleobases, enabling targeted interactions with enzymes and receptors involved in cellular signaling. The core purine structure—a fused pyrimidine-imidazole ring system—serves as a versatile template for chemical modifications. Among these, N-methylation at specific positions, exemplified by 1H-Purin-6-amine, N,N-dimethyl- (CAS 938-55-6), profoundly influences pharmacological properties. This compound, also known as N6,N6-Dimethyladenine or 6-Dimethylaminopurine [1], is characterized by the molecular formula C7H9N5 and a molecular weight of 163.18 g/mol [1] [4]. Its IUPAC name denotes dimethylation specifically at the exocyclic 6-amino group, distinguishing it from other methylated purine isomers. This modification modulates electronic properties, lipophilicity, and hydrogen-bonding capacity, thereby impacting target engagement and bioavailability. Historically, such targeted alkylations have unlocked therapeutic potential across antiviral, anticancer, and neurological drug classes.
The development of purine-based therapeutics spans over half a century, evolving from natural product derivatives to rationally designed inhibitors. Early efforts focused on purine analogs like 6-mercaptopurine (antileukemic) and acyclovir (antiviral), which exploited nucleobase metabolism for activity. The strategic introduction of N-methyl groups emerged as a key optimization strategy to enhance membrane permeability and metabolic stability. For instance, in the 1970s–1980s, studies systematically explored N-methylation of purines and pyrimidines to understand its effects on nucleic acid interactions and enzymatic processing [2].
A transformative advance occurred with ATP-competitive kinase inhibitors, where purine scaffolds served as adenine mimetics. The prototype AP23464—a trisubstituted purine analog—demonstrated sub-nanomolar inhibition of both ABL1 and SRC kinases by mimicking ATP’s purine interactions while incorporating targeted substitutions to overcome resistance mutations [3]. This compound featured a dimethylphosphorylphenyl group at the 6-position, highlighting the role of N-linked modifications in enhancing affinity. Subsequently, ponatinib (a third-generation BCR-ABL inhibitor) incorporated a methylimidazole-substituted purine core to combat the T315I "gatekeeper" mutation in chronic myeloid leukemia [3]. These innovations underscore the purine scaffold’s adaptability: minor modifications, such as N-methylation, can yield profound shifts in target selectivity and efficacy.
Table 1: Key Purine Derivatives in Drug Discovery
| Compound | Modification | Therapeutic Target | Significance |
|---|---|---|---|
| 6-Mercaptopurine | Thiol at C6 | Purine metabolism | First purine antimetabolite (leukemia) |
| Acyclovir | Acyclic chain at N9 | Viral DNA polymerase | Paradigm for antiviral nucleosides |
| AP23464 | 6-(Dimethylphosphorylphenyl) | ABL1/SRC kinases | Overcame imatinib resistance mutations |
| N,N-Dimethyladenine | N6-dimethylation | Biochemical probe | Model for lipophilicity/H-bond modulation |
N-Methylation at purine’s exocyclic amines directly alters physicochemical and intermolecular interactions. For 1H-Purin-6-amine, N,N-dimethyl-, experimental and computational data reveal three critical bioactivity modulations:
Lipophilicity and Membrane Permeability:N-Methylation reduces polarity by replacing H-bond donors with hydrophobic methyl groups. The log10WS (water solubility) of N,N-dimethyladenine is -1.70, and its calculated octanol/water partition coefficient (logP) is -0.063 [4]. While this indicates moderate hydrophilicity, it represents a significant increase in lipophilicity compared to unmethylated adenine (logP ~ -1.3). This shift enhances passive diffusion across biological membranes, a principle leveraged in kinase inhibitors like AP23464, where 6-arylaminopurine derivatives exhibit improved cellular uptake [3].
Conformational Restriction and Steric Effects:Dimethylation at N6 introduces steric bulk that can disrupt binding to enzymes requiring specific H-bond geometries. In kinases, the "gatekeeper" residue (e.g., Thr315 in ABL1) often interacts with purine N1 and the exocyclic amine. Methylation sterically hinders this interaction but may create complementary niches in other targets. For example, purines with bulky N6-substituents achieve selectivity for SRC over ABL1 kinases due to subtle differences in their ATP-binding pockets [3].
Metabolic Stability:Methylation protects against oxidative deamination by enzymes like adenosine deaminase. While direct data on N,N-dimethyladenine metabolism is limited in these search results, N-methylation is a well-documented strategy to block metabolic hotspots. The compound’s enthalpy of sublimation (ΔsubH = 115.50 ± 2.10 kJ/mol at 394 K) [4] reflects strong crystal packing forces, indirectly suggesting stability—a property exploitable in prodrug design.
Table 2: Impact of N-Methylation on Purine Properties
| Property | Adenine | N,N-Dimethyladenine | Bioactive Consequence |
|---|---|---|---|
| Molecular Weight | 135.13 g/mol | 163.18 g/mol | Minimal impact on diffusion |
| H-Bond Donors | 2 (N6-H, N9-H) | 1 (N9-H) | Reduced polar interactions with targets |
| logP (Calculated) | ~ -1.3 | -0.063 [4] | Enhanced membrane permeability |
| Water Solubility | High | Moderate (log10WS = -1.70) [4] | Balanced pharmacokinetics |
The synthesis of N-methylated purines often employs reductive methylation (e.g., formaldehyde/NaBH4) or direct alkylation of purine anions. Recent routes leverage cross-coupling or microwave-assisted catalysis to attach complex N6-substituents [9], enabling rapid exploration of steric and electronic effects. These methodologies support the optimization of purine-based lead compounds where dimethylation serves as a critical tool to fine-tune drug-like properties.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7